molecular formula C10H16N2O3 B1382753 Tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate CAS No. 1429777-52-5

Tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate

Cat. No. B1382753
CAS RN: 1429777-52-5
M. Wt: 212.25 g/mol
InChI Key: BQRYMWAOQMEASJ-UHFFFAOYSA-N
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Description

Tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C10H16N2O3 . It has a molecular weight of 212.25 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The title compound, tert-butyl acetyl­carbamate, was synthesized by a green method using natural phosphate as a catalyst .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be complex and is often confirmed by various spectroscopic methods such as NMR, IR, and mass spectrometry. The InChI code for this compound is 1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3, (H,12,13) .


Chemical Reactions Analysis

Tert-Butyl carbamate derivatives can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Natural Product Intermediates

Tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate has been utilized in the synthesis of intermediates for natural products. A notable example is its use in synthesizing (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B. Jaspine B, isolated from various sponges, shows cytotoxic activity against human carcinoma cell lines. The synthesis involves multiple steps, including esterification, Bn protection, Boc protection, TBS protection, reduction, and the Corey-Fuchs reaction (Tang et al., 2014).

Asymmetric Synthesis and Protease Inhibitors

This compound is also significant in asymmetric synthesis. For instance, its derivatives, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been synthesized using asymmetric syn- and anti-aldol reactions. These compounds are key building blocks for novel protease inhibitors, highlighting their potential in pharmaceutical research (Ghosh et al., 2017).

Crystallographic Studies

The compound has been used in crystallographic studies to understand molecular structures better. For instance, the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester provided insights into molecular conformations and intermolecular interactions. This kind of research is crucial in developing new materials and understanding how molecular structures influence properties (Kant et al., 2015).

Organic Synthesis Methodologies

In organic synthesis, this compound plays a role in developing new methodologies. For instance, its derivatives have been used in studies exploring new ways of conducting the Diels-Alder reaction, a fundamental reaction in organic synthesis (Padwa et al., 2003).

Photoredox Catalysis

Photoredox catalysis, an emerging field in chemistry, has seen the application of this compound derivatives. A recent study demonstrated the use of these compounds in the photoredox-catalyzed amination of o-hydroxyarylenaminones. This process opens new pathways for synthesizing diverse organic compounds under mild conditions, which is crucial for sustainable chemistry practices (Wang et al., 2022).

Mechanism of Action

Carbamates have received much attention in recent years and got an important role in modern drug discovery and medicinal chemistry . They can play a role in drug-target interaction or improve the biological activity of parent molecules .

Safety and Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Carbamates are widely used in various fields of medicine and have an important role in modern drug discovery and medicinal chemistry . They are used in the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Future research may focus on the development of new carbamate derivatives with improved therapeutic properties.

properties

IUPAC Name

tert-butyl N-(3-cyanooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRYMWAOQMEASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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